molecular formula C18H21N3O4S B5639869 4-[2-(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)-2-oxoethyl]-2H-1,4-benzothiazin-3(4H)-one

4-[2-(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)-2-oxoethyl]-2H-1,4-benzothiazin-3(4H)-one

Cat. No. B5639869
M. Wt: 375.4 g/mol
InChI Key: XBUWUSRWRCFPPZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related 1-oxa-3,8-diazaspiro[4.5]decan-2-ones and their derivatives often involves multistep reactions, starting from precursors such as hydroxyurea or methylhydrazine and alpha, beta-unsaturated esters. These processes include Michael addition reactions followed by cyclization to form the desired spiro compounds. For instance, the synthesis and structural studies of similar compounds have shown the complexity and specificity required in constructing these molecular architectures (Tsukamoto et al., 1995; Martin‐Lopez & Bermejo, 1998).

Molecular Structure Analysis

The molecular structure of benzothiazinone derivatives, including those with 1-oxa-3,8-diazaspiro[4.5]decane moieties, has been elucidated using techniques like single-crystal X-ray diffraction, revealing intricate details such as planar furan rings, chair conformation cyclohexane rings, and benzene rings. These structures often show significant conformational diversity, highlighting the complexity of these molecules (Wang et al., 2011).

Chemical Reactions and Properties

Spirocyclic compounds, including diazaspiro[4.5]decane derivatives, participate in a variety of chemical reactions, leveraging their structural flexibility for functionalization and further chemical modifications. For example, azaspiro[4.5]decane systems have been synthesized through oxidative cyclization of olefinic precursors, showcasing the potential for creating complex spirocyclic frameworks (Martin‐Lopez & Bermejo, 1998).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystal structure, are crucial for understanding their behavior in various environments. Studies like the structural elucidation of benzothiazinone derivatives provide valuable insights into the crystallographic and thermodynamic characteristics of these molecules, which are essential for their application in medicinal chemistry and material science (Richter et al., 2022).

Chemical Properties Analysis

The reactivity and stability of the benzothiazinone and diazaspiro[4.5]decane moieties are influenced by their chemical structure. The presence of multiple heteroatoms and the spirocyclic framework confer unique chemical properties, such as electrophilic and nucleophilic reactivity patterns, that can be exploited in synthetic chemistry and drug design (Gowda et al., 2011).

properties

IUPAC Name

3-methyl-8-[2-(3-oxo-1,4-benzothiazin-4-yl)acetyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-19-12-18(25-17(19)24)6-8-20(9-7-18)15(22)10-21-13-4-2-3-5-14(13)26-11-16(21)23/h2-5H,6-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBUWUSRWRCFPPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(CCN(CC2)C(=O)CN3C(=O)CSC4=CC=CC=C43)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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